molecular formula C9H12FN3 B1491814 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 2004861-03-2

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1491814
CAS RN: 2004861-03-2
M. Wt: 181.21 g/mol
InChI Key: RFXQKNSNGRDYAD-UHFFFAOYSA-N
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Description

“6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine” is a chemical compound that is used in scientific research . It exhibits intriguing properties that make it valuable for various applications, ranging from drug discovery to catalysis.


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The design of these molecules focused on maintaining potency at Na v 1.7, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, the compound’s structure suggests it could participate in a variety of chemical reactions. For example, the presence of the amine group could allow for reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 264.0±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an average mass of 112.105 Da and a monoisotopic mass of 112.043678 Da .

Scientific Research Applications

Antibacterial Agents

Research has explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, revealing that compounds with amino- and/or hydroxy-substituted cyclic amino groups exhibit significant antibacterial activity. This includes activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE). The structure-activity relationships have been discussed, highlighting the potential of these compounds for further biological study (Egawa et al., 1984).

Optical Properties

Studies on the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron donating amino groups have been conducted. These studies provide insight into the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties. The research underscores the potential applications of these compounds in developing efficient emitters and exploring their use in various electronic and photonic devices (Palion-Gazda et al., 2019).

Coordination Chemistry

The coordination chemistry of aminopyridines, including organometallic complexes, has been a focus of significant research. Organometallic complexes of various amino derivatives of pyridine exhibit a wide range of properties and potential applications. These include catalytic activities, luminescent properties for biological sensing, and unusual thermal and photochemical spin-state transitions. The synthesis and characterization of these complexes highlight their versatility and potential in materials science and catalysis (Sadimenko, 2011).

Synthesis and Characterization

Research into the synthesis and characterization of novel N-substituted pyridin-2(1H)-one derivatives and their potential antibacterial activity has been documented. The synthesis process involves reacting various alkylamines, benzylamines, and diaminoalkanes under basic conditions, highlighting the chemical versatility and potential pharmacological applications of these compounds (Sharma et al., 2016).

Catalytic Applications

The catalytic diastereo- and enantioselective fluoroamination of alkenes using chiral aryl iodide catalysis has been explored, demonstrating the synthesis of syn-β-fluoroaziridine building blocks. This research contributes to the development of new methodologies for accessing fluorinated organic compounds with high stereocontrol, which is crucial for the pharmaceutical industry and the synthesis of bioactive molecules (Mennie et al., 2018).

properties

IUPAC Name

6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXQKNSNGRDYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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